molecular formula C13H12O5 B362832 Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate CAS No. 72000-18-1

Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate

Cat. No.: B362832
CAS No.: 72000-18-1
M. Wt: 248.23g/mol
InChI Key: ISXXLZFMWXHVPE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate is a chemical compound with the molecular formula C13H12O5 . It is a derivative of coumarin, which are attractive fluorescent molecules due to their high emission quantum yield, photo stability and good solubility in common solvents .


Synthesis Analysis

This compound can be synthesized by the reaction of ethyl bromoacetate with umbelliferone (7-hydroxycoumarin) in the presence of potassium carbonate . The crude product is then purified through column chromatography using 15% ethyl acetate in petroleum ether as eluent to afford a pure colorless crystalline solid .


Molecular Structure Analysis

In the molecular structure of this compound, the mean plane of the 2H-chromene ring system forms a dihedral angle with the mean plane of ethyl 2-hydroxyacetate moiety .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of ethyl bromoacetate with umbelliferone, followed by hydrolysis of the resulting compound using sodium hydroxide .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 248.231 Da and a mono-isotopic mass of 248.068466 Da . It is a colorless crystalline solid .

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate has been synthesized and characterized through various spectroscopic techniques. The compound exhibits several C–H•••O intermolecular interactions, resulting in a three-dimensional architecture. Hirshfeld surface analysis further reveals the nature of these intermolecular contacts, with H…H bonding being a major contributor to crystal packing (M. Jyothi et al., 2017).

Chemical Structure and Interactions

The title compound crystallizes in the orthorhombic space group, forming zigzag layers parallel to the bc plane in the crystal structure. This organization is facilitated by C—H⋯O hydrogen bonds, highlighting the compound's potential for forming stable molecular arrangements (H. Fun et al., 2013).

Antimicrobial and Antibacterial Activities

Derivatives of this compound have been synthesized and screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. This research indicates the potential of these compounds in developing new antibacterial agents (M. Čačić et al., 2009).

Optical Properties and Material Science Applications

The compound has been incorporated into sol-gel glassy monoliths, displaying strong blue luminescence. Its optical properties have been characterized, suggesting applications in material science, particularly in the development of luminescent materials (G. Ahmed et al., 2010).

Antioxidative and Anti-inflammatory Properties

Research has also explored the antioxidative and anti-inflammatory properties of derivatives, indicating their potential in medicinal chemistry for the development of therapeutic agents with antioxidative and anti-inflammatory effects (Fasina Makkar & K. Chakraborty, 2018).

Future Directions

The future directions for research on Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate could include further exploration of its biological activities and potential applications in medicinal chemistry, given the known properties of coumarin derivatives .

Mechanism of Action

Mode of Action

It is known that the compound has considerable antibacterial and antifungal activity . The interaction of the compound with its targets, leading to these effects, needs further investigation.

Biochemical Pathways

It’s worth noting that some related compounds have been found to suppress the egfr/pi3k/akt/mtor signaling pathway , which plays a crucial role in cell proliferation and survival

Result of Action

The compound shows considerable antibacterial and antifungal activity . This suggests that it could potentially be used in the treatment of infections caused by bacteria and fungi.

Properties

IUPAC Name

ethyl 2-(2-oxochromen-7-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-2-16-13(15)8-17-10-5-3-9-4-6-12(14)18-11(9)7-10/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXXLZFMWXHVPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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